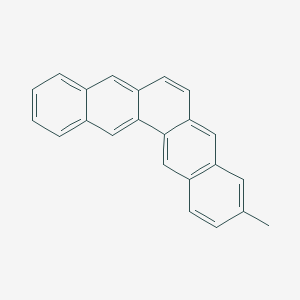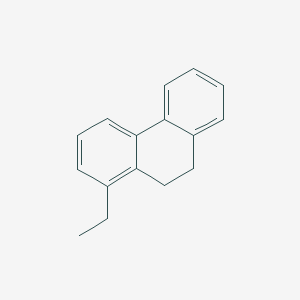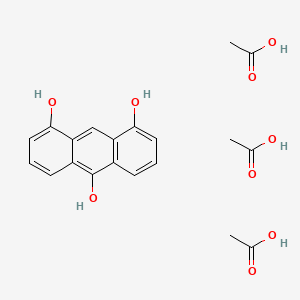
1-Methoxy-4-(trinitromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(trinitromethyl)benzene is an organic compound with the molecular formula C8H7N3O7 It is a derivative of benzene, where a methoxy group (-OCH3) and a trinitromethyl group (-C(NO2)3) are substituted at the para positions
Métodos De Preparación
The synthesis of 1-Methoxy-4-(trinitromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methoxy-4-methylbenzene (p-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the trinitromethyl group without over-nitration or decomposition of the product .
Análisis De Reacciones Químicas
1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
1-Methoxy-4-(trinitromethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: This compound has a single nitro group instead of a trinitromethyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-methylbenzene: This compound lacks the nitro groups, making it less suitable for applications requiring strong electron-withdrawing groups.
The uniqueness of this compound lies in its combination of a methoxy group and a highly electron-withdrawing trinitromethyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
110175-17-2 |
|---|---|
Fórmula molecular |
C8H7N3O7 |
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
1-methoxy-4-(trinitromethyl)benzene |
InChI |
InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3 |
Clave InChI |
HSIHEXNCPHPRSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


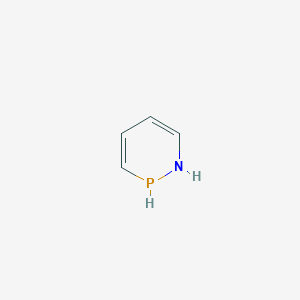
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

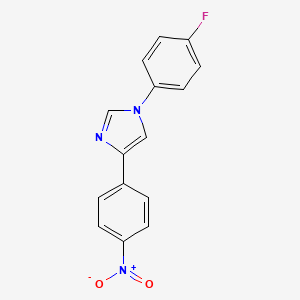
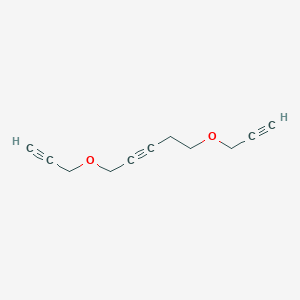
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
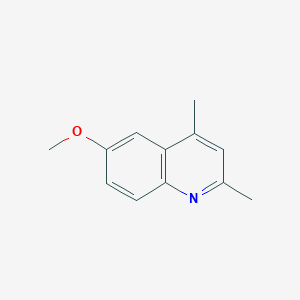
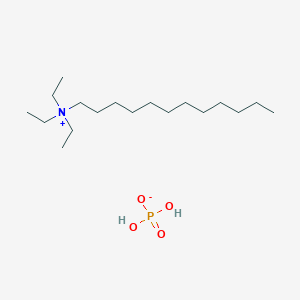
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
